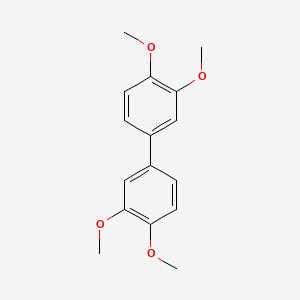

3,3',4,4'-Tetramethoxybiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,2-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O4/c1-17-13-7-5-11(9-15(13)19-3)12-6-8-14(18-2)16(10-12)20-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADYUYOJVLZYAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30295826 | |

| Record name | 3,3',4,4'-tetramethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-27-9 | |

| Record name | NSC105649 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',4,4'-tetramethoxybiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30295826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4,4'-TETRAMETHOXYBIPHENYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3',4,4'-Tetramethoxybiphenyl: Properties, Structure, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetramethoxybiphenyl is a symmetrically substituted aromatic compound belonging to the biphenyl class of molecules. Its structure, characterized by two 1,2-dimethoxybenzene (veratrole) rings linked by a single bond, makes it a subject of interest in synthetic organic chemistry and materials science. The methoxy groups at the 3,3' and 4,4' positions significantly influence the molecule's electronic properties, solubility, and conformational behavior. This guide provides a comprehensive overview of the chemical properties, structural features, and synthetic methodologies for 3,3',4,4'-Tetramethoxybiphenyl, offering valuable insights for its application in research and development.

Chemical and Physical Properties

3,3',4,4'-Tetramethoxybiphenyl is a solid at room temperature with a defined melting point. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₈O₄ | [1]() |

| Molecular Weight | 274.31 g/mol | [1]() |

| CAS Number | 2026-27-9 | [1]() |

| Melting Point | 123 °C | [2]() |

| Boiling Point | 372.9 °C at 760 mmHg | [2]() |

| Density | 1.094 g/cm³ | [2]() |

| Appearance | Crystalline solid | [3]() |

Molecular Structure and Spectroscopic Analysis

The molecular structure of 3,3',4,4'-Tetramethoxybiphenyl consists of two benzene rings connected by a C-C single bond, with methoxy groups attached at the 3, 3', 4, and 4' positions.

Figure 1: 2D structure of 3,3',4,4'-Tetramethoxybiphenyl.

Spectroscopic Data (Predicted)

While a dedicated, published spectrum for 3,3',4,4'-Tetramethoxybiphenyl is not available, the expected spectral characteristics can be inferred from the analysis of closely related compounds and general principles of spectroscopy.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Aromatic Protons: There will be three distinct signals for the aromatic protons on each ring. These will appear in the range of δ 6.8-7.5 ppm. The coupling patterns (doublets and doublets of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring system.

-

Methoxy Protons: Two sharp singlets are expected for the four methoxy groups. The protons of the methoxy groups at the 4 and 4' positions will be chemically equivalent, as will the protons of the methoxy groups at the 3 and 3' positions. These signals will appear in the upfield region, typically around δ 3.8-4.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to symmetry, the ¹³C NMR spectrum should display eight distinct signals.

-

Aromatic Carbons: Six signals will correspond to the twelve aromatic carbons. The carbons bearing the methoxy groups will be the most deshielded, appearing in the range of δ 145-155 ppm. The other aromatic carbons will resonate between δ 110-135 ppm.

-

Methoxy Carbons: Two signals will be observed for the four methoxy carbons, typically in the range of δ 55-60 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will show characteristic absorptions for the functional groups present.

-

C-H stretching (aromatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): The C-H stretching of the methyl groups in the methoxy substituents will appear just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-O stretching (aryl ether): Strong C-O stretching bands for the aryl ether linkages will be prominent in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 274.31. Fragmentation would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, leading to fragment ions at m/z 259 and 244. Further fragmentation could involve the loss of formaldehyde (CH₂O) or carbon monoxide (CO).

Synthesis of 3,3',4,4'-Tetramethoxybiphenyl

The synthesis of symmetrical biaryls like 3,3',4,4'-Tetramethoxybiphenyl can be achieved through several established cross-coupling methodologies. The most common and effective methods are the Ullmann coupling and the Suzuki-Miyaura coupling.

Ullmann Coupling

The Ullmann reaction is a classic method for the synthesis of symmetrical biaryls via the copper-catalyzed coupling of aryl halides.[5][6] For the synthesis of 3,3',4,4'-Tetramethoxybiphenyl, the starting material would be a 4-halo-1,2-dimethoxybenzene (e.g., 4-iodo- or 4-bromoveratrole).

Figure 2: Ullmann coupling for 3,3',4,4'-Tetramethoxybiphenyl.

Experimental Protocol (General):

-

Reactant Preparation: In a round-bottom flask, add 4-halo-1,2-dimethoxybenzene and activated copper powder. The reaction is often performed without a solvent or in a high-boiling point solvent like dimethylformamide (DMF) or nitrobenzene.[5]

-

Reaction Conditions: Heat the mixture to a high temperature (typically > 200 °C) under an inert atmosphere (e.g., nitrogen or argon).[7]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. The residue is then typically dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and filtered to remove the copper salts. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 3,3',4,4'-Tetramethoxybiphenyl.

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper facilitates the oxidative addition to the aryl halide, forming an organocopper intermediate which is key to the C-C bond formation.

-

High Temperature: The high temperature is necessary to overcome the activation energy for the oxidative addition and subsequent reductive elimination steps.

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and any sensitive intermediates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a more modern and versatile method for C-C bond formation, utilizing a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[8][9] For the synthesis of 3,3',4,4'-Tetramethoxybiphenyl, this could involve the self-coupling of 3,4-dimethoxyphenylboronic acid or the coupling of 3,4-dimethoxyphenylboronic acid with a 4-halo-1,2-dimethoxybenzene.

Figure 3: Suzuki-Miyaura coupling for 3,3',4,4'-Tetramethoxybiphenyl.

Experimental Protocol (General):

-

Reactant Preparation: In a Schlenk flask, combine 3,4-dimethoxyphenylboronic acid, 4-halo-1,2-dimethoxybenzene, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate or cesium carbonate).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (nitrogen or argon) at a temperature typically ranging from 80-120 °C.[8]

-

Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 3,3',4,4'-Tetramethoxybiphenyl.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The palladium catalyst is central to the catalytic cycle, undergoing oxidative addition with the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the new C-C bond and regenerate the active catalyst.

-

Base: The base is crucial for the activation of the organoboron compound in the transmetalation step.

-

Inert Atmosphere: Protects the palladium catalyst from oxidation, which would deactivate it.

Applications in Research and Drug Development

While direct applications of 3,3',4,4'-Tetramethoxybiphenyl in drug development are not extensively documented in publicly available literature, its structural motif is present in various biologically active molecules. Biphenyl and polyphenol structures are known to exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.

The tetramethoxy substitution pattern can influence the pharmacokinetic properties of a molecule, such as its lipophilicity and metabolic stability. Methoxy groups are often introduced into drug candidates to modulate their biological activity and ADME (absorption, distribution, metabolism, and excretion) profiles.

Derivatives of 3,3',4,4'-Tetramethoxybiphenyl could be synthesized and evaluated for various biological activities. For example, the related compound 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol has shown potential as an anti-leishmanial and anticancer agent.[1][10] This suggests that the core tetramethoxybiphenyl scaffold could be a valuable starting point for the design and synthesis of new therapeutic agents. The 3,4,5-trimethoxyphenyl moiety, which is structurally similar to the dimethoxyphenyl units in the target molecule, is a known pharmacophore found in a number of tubulin polymerization inhibitors.[11]

Safety and Handling

Detailed toxicological data for 3,3',4,4'-Tetramethoxybiphenyl is limited. However, as with any chemical compound, appropriate safety precautions should be taken when handling it in a laboratory setting. Based on safety data for similar compounds like 3,3',4,4'-tetramethylbiphenyl, it should be handled with care.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. If inhaled, move to fresh air. If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[12]

Conclusion

3,3',4,4'-Tetramethoxybiphenyl is a well-defined organic compound with potential for further exploration in materials science and medicinal chemistry. While specific data on its biological activity and applications are sparse, its synthesis can be readily achieved through established methods like the Ullmann and Suzuki-Miyaura couplings. The structural and electronic properties conferred by the tetramethoxy substitution pattern make it an interesting scaffold for the development of novel functional molecules. Further research into its crystal structure, biological activity, and potential as a synthetic intermediate is warranted to fully elucidate its scientific and commercial potential.

References

-

Arctom. 1,1'-Biphenyl, 3,3',4,4'-tetramethoxy-. [Link]

-

Schirmann, J. et al. (2023). In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential. Scientific Reports, 13(1), 6928. [Link]

-

PubChem. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]

-

Chemsrc. 3,3,5,5-Tetramethoxy(1,1-biphenyl)-4,4-diol. [Link]

-

da Silva, V. M. et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]

-

Hu, W. (2010). Biphenyl-3,3′,4,4′-tetraamine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1660. [Link]

-

PubChem. 3,3',4,4'-Tetramethylbiphenyl. [Link]

-

Shaikh, N. et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205-4212. [Link]

-

Selvita. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Wenzhou University. Supporting Information. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

Universiti Kebangsaan Malaysia. (2011). 3,3′′,4,4′′-Tetramethoxy-1,1′:4′,1′′-terphenyl. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1892. [Link]

-

Beilstein Journals. Search Results. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 4,4′-dimethoxybiphenyl-3,3′,5,5′-tetracarboxylic acid dihydrate. [Link]

-

The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. [Link]

-

3M. Safety Data Sheet. [Link]

Sources

- 1. In-vitro biological evaluation of 3,3′,5,5′-tetramethoxy-biphenyl-4,4′-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. 3,3',4,4'-TETRAMETHYLBIPHENYL - Safety Data Sheet [chemicalbook.com]

- 4. Biphenyl-3,3′,4,4′-tetraamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. xray.uky.edu [xray.uky.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

Spectroscopic Analysis of 3,3',4,4'-Tetramethoxybiphenyl: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,3',4,4'-Tetramethoxybiphenyl (C₁₆H₁₈O₄), a key organic intermediate. A notable scarcity of publicly available, experimentally verified spectroscopic data for this specific isomer necessitates a multi-faceted approach to its structural elucidation. This document synthesizes available information, provides detailed protocols for acquiring essential spectroscopic data, and offers expert interpretation based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies outlined herein are designed to serve as a robust framework for researchers and professionals in organic synthesis and drug development, ensuring data integrity and confident structural confirmation.

Introduction: The Challenge of Isomer-Specific Characterization

3,3',4,4'-Tetramethoxybiphenyl is a symmetrically substituted biphenyl derivative. The precise arrangement of its four methoxy groups on the biphenyl scaffold dictates its electronic properties, conformation, and ultimately its reactivity and potential applications. While numerous biphenyl compounds are well-characterized, this specific isomer presents a challenge due to a lack of comprehensive data in common spectral databases. A major chemical supplier, Sigma-Aldrich, notes that analytical data is not collected for this product, and it is sold on an "as-is" basis, highlighting the data's rarity.

This guide addresses this information gap by not only presenting what little data is available but also by establishing a validated protocol for researchers to generate and interpret the full spectroscopic profile of this molecule. The subsequent sections will detail the theoretical underpinnings and practical considerations for the analysis of 3,3',4,4'-Tetramethoxybiphenyl using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is paramount for spectral interpretation.

Caption: Molecular structure of 3,3',4,4'-Tetramethoxybiphenyl with atom numbering.

The molecule possesses a C2 axis of symmetry, which significantly simplifies its expected NMR spectra. This symmetry means that the 3- and 3'-positions are chemically equivalent, as are the 4- and 4'-positions. Consequently, the number of unique signals in both ¹H and ¹³C NMR spectra will be halved compared to an unsymmetrical analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

Theoretical Background: The chemical shift (δ) of protons is highly sensitive to their local electronic environment. In 3,3',4,4'-Tetramethoxybiphenyl, the aromatic protons are influenced by the electron-donating methoxy groups and the anisotropic effects of the biphenyl ring system.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with a 90° pulse and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

Referencing: Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.

Data Interpretation: Based on a published spectrum, the following proton signals can be anticipated.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.17 - 7.41 | Multiplet | 4H | H-2, H-6, H-2', H-6' | These protons are ortho to the bulky substituted carbon of the other ring and will show complex coupling. |

| ~6.70 - 6.89 | Multiplet | 2H | H-5, H-5' | These protons are ortho to a methoxy group and meta to the other, experiencing strong shielding. |

| ~3.76 | Singlet | 6H | C₃-OCH₃, C₃'-OCH₃ | Methoxy protons at the 3 and 3' positions. |

| ~3.68 | Singlet | 6H | C₄-OCH₃, C₄'-OCH₃ | Methoxy protons at the 4 and 4' positions. |

Note: The assignments are based on partial data from a study on oxidative homocoupling and may require 2D NMR for definitive confirmation.

¹³C NMR Spectroscopy

Theoretical Background: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronegativity of attached atoms. The methoxy-substituted carbons will appear significantly downfield.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: Use a 100 MHz or higher (corresponding to the proton frequency) NMR spectrometer.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve a good signal-to-noise ratio.

-

Referencing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.

Predicted ¹³C NMR Data: While experimental data is not readily available, chemical shifts can be predicted based on the analysis of similar structures.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~149-152 | C-3, C-3', C-4, C-4' | Aromatic carbons directly attached to electron-donating oxygen atoms are highly deshielded. |

| ~133-135 | C-1, C-1' | The ipso-carbons of the biphenyl linkage. |

| ~119-122 | C-6, C-6' | Aromatic CH carbons ortho to the biphenyl linkage. |

| ~111-114 | C-2, C-2' | Aromatic CH carbons ortho to a methoxy group. |

| ~110-112 | C-5, C-5' | Aromatic CH carbons between two methoxy-substituted carbons. |

| ~56 | -OCH₃ | Methoxy carbons, typically appear in this region. Due to slight environmental differences, two closely spaced signals may be observed. |

Infrared (IR) Spectroscopy

Theoretical Background: IR spectroscopy probes the vibrational frequencies of functional groups. For 3,3',4,4'-Tetramethoxybiphenyl, the key absorptions will be from C-H bonds (aromatic and aliphatic) and C-O bonds of the ether linkages.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Instrument: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the mid-IR range from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| 2995 - 2850 | C-H stretch | Medium-Strong | Methyl C-H (from -OCH₃) |

| 1600 - 1585 | C=C stretch | Medium | Aromatic ring |

| 1520 - 1480 | C=C stretch | Strong | Aromatic ring |

| 1275 - 1200 | C-O stretch | Strong | Aryl ether (asymmetric) |

| 1075 - 1020 | C-O stretch | Strong | Aryl ether (symmetric) |

| 860 - 800 | C-H bend | Strong | Out-of-plane bending for 1,2,4-trisubstituted rings |

Mass Spectrometry (MS)

Theoretical Background: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron Ionization (EI) is a common high-energy technique that leads to extensive fragmentation, offering structural clues.

Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or dichloromethane) via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 400.

Expected Fragmentation Pattern:

Caption: Plausible EI fragmentation pathway for 3,3',4,4'-Tetramethoxybiphenyl.

Data Interpretation:

-

Molecular Ion (M⁺˙): The molecular ion peak should be observed at m/z = 274.31, corresponding to the molecular weight of C₁₆H₁₈O₄. This peak is expected to be relatively intense due to the stability of the aromatic system.

-

[M - 15]⁺: A significant peak at m/z = 259, resulting from the loss of a methyl radical (•CH₃) from one of the methoxy groups. This is a very common fragmentation for methoxy-substituted aromatics.

-

[M - 31]⁺: A peak at m/z = 243, corresponding to the loss of a methoxy radical (•OCH₃).

-

[M - 46]⁺: A peak at m/z = 228, likely arising from the initial loss of a methyl radical followed by the loss of formaldehyde (CH₂O), a common subsequent fragmentation for methoxybenzenes.

Conclusion: A Framework for Confident Analysis

The spectroscopic characterization of 3,3',4,4'-Tetramethoxybiphenyl requires a systematic and rigorous approach due to the current scarcity of published reference data. This guide provides the necessary theoretical foundation and detailed experimental protocols for researchers to confidently acquire and interpret ¹H NMR, ¹³C NMR, IR, and mass spectral data. By following these self-validating workflows, professionals in the chemical sciences can ensure the unambiguous structural confirmation of this compound, facilitating its use in further research and development. The most promising lead for obtaining verified experimental data is the 1990 publication by Zielke and Sonnenbichler, which reports the natural occurrence of this compound.

References

-

Zielke, H., & Sonnenbichler, J. (1990). Natural occurrence of 3,3′,4,4′-tetramethoxy-1,1′-biphenyl in leaves of stressed European beech. The Science of Nature, 77(8), 384-385. [Link]

-

Royal Society of Chemistry. (2015). Water-soluble Superbulky (η6-p-cymene) Ruthenium(II) Amine: Active Catalyst in Oxidative Homocoupling of Arylboronic Acids and Hydration of Organonitriles - Supporting Information. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-Depth Technical Guide to 3,3',4,4'-Tetramethoxybiphenyl: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3',4,4'-Tetramethoxybiphenyl is a polysubstituted aromatic compound belonging to the biphenyl class of molecules. The biphenyl scaffold is a recurring motif in medicinal chemistry, valued for its structural rigidity and the ability to orient substituents in distinct spatial arrangements. This guide provides a comprehensive overview of 3,3',4,4'-Tetramethoxybiphenyl, including its chemical identity, plausible synthetic routes, and a discussion of its potential applications in research and drug development, drawing insights from closely related analogues.

Core Identification: CAS Number and Synonyms

The definitive identifier for 3,3',4,4'-Tetramethoxybiphenyl is its Chemical Abstracts Service (CAS) Registry Number.

| Identifier | Value |

| CAS Number | 2026-27-9[1] |

| Molecular Formula | C₁₆H₁₈O₄[1] |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | 3,3',4,4'-Tetramethoxy-1,1'-biphenyl |

| Common Synonyms | Not commonly available |

It is crucial to distinguish this compound from its isomer, 3,3',5,5'-Tetramethoxy-1,1'-biphenyl-4,4'-diol (CAS Number: 612-69-1), which has been the subject of more extensive biological investigation[2][3][4].

Synthesis of 3,3',4,4'-Tetramethoxybiphenyl

Proposed Synthetic Route 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate[5]. This method is favored for its mild reaction conditions and tolerance of a wide range of functional groups. A plausible route to 3,3',4,4'-Tetramethoxybiphenyl would involve the coupling of a 3,4-dimethoxyphenylboronic acid with a 4-halo-1,2-dimethoxybenzene.

Reaction Scheme:

Figure 1: Proposed Suzuki-Miyaura coupling for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.

Detailed Experimental Protocol (Hypothetical):

-

To a reaction vessel, add 4-bromo-1,2-dimethoxybenzene (1.0 eq), 3,4-dimethoxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

-

Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.

-

Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃).

-

The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for a specified period, typically monitored by thin-layer chromatography (TLC) for completion.

-

Upon completion, the reaction is cooled to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 3,3',4,4'-Tetramethoxybiphenyl.

Proposed Synthetic Route 2: Ullmann Condensation

The Ullmann condensation is a classical method for the formation of biaryl linkages, typically involving the coupling of two aryl halides in the presence of copper at elevated temperatures[6]. While it often requires harsher conditions than the Suzuki coupling, it remains a valuable tool, especially for the synthesis of sterically hindered biphenyls.

Reaction Scheme:

Figure 2: Proposed Ullmann coupling for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.

Detailed Experimental Protocol (Hypothetical):

-

In a reaction vessel, combine 4-iodo-1,2-dimethoxybenzene (2.0 eq) with activated copper powder (excess).

-

The reaction can be carried out neat (without solvent) or in a high-boiling polar solvent such as dimethylformamide (DMF).

-

The mixture is heated to a high temperature (typically 150-250 °C) under an inert atmosphere for several hours.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

After cooling, the reaction mixture is filtered to remove the copper residues.

-

The filtrate is diluted with an organic solvent and washed with aqueous ammonia to remove copper salts, followed by water and brine.

-

The organic layer is dried and concentrated.

-

The crude product is then purified by column chromatography or recrystallization to afford 3,3',4,4'-Tetramethoxybiphenyl.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 3,3',4,4'-Tetramethoxybiphenyl is not widely published. However, based on its structure, some properties can be predicted.

| Property | Value/Prediction |

| Melting Point | Expected to be a solid at room temperature. |

| Boiling Point | Expected to be high due to its molecular weight and aromatic nature. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in non-polar solvents like hexane; and insoluble in water. |

| ¹H NMR | Expected to show distinct signals for the aromatic protons and the methoxy groups. The aromatic region would likely exhibit a complex splitting pattern due to the unsymmetrical substitution. The four methoxy groups would appear as singlets in the upfield region. |

| ¹³C NMR | Expected to show signals for the twelve aromatic carbons and the four methoxy carbons. |

| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z = 274.31. |

Potential Applications in Drug Development and Research

While there is a lack of direct biological studies on 3,3',4,4'-Tetramethoxybiphenyl, the biphenyl scaffold and the biological activities of its close analogue, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol, provide a strong rationale for its investigation in several therapeutic areas.

Insights from 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol

The diol analogue has demonstrated promising biological activities:

-

Anti-leishmanial Activity: It has shown potent activity against both promastigote and amastigote forms of Leishmania amazonensis, inducing parasite death through the generation of reactive oxygen species and mitochondrial dysfunction[2]. This suggests that the core tetramethoxybiphenyl structure could be a valuable starting point for the development of new anti-parasitic agents.

-

Anticancer Activity: The diol has also exhibited antitumor activity against A549 adenocarcinoma cells and has been shown to trigger oxidative stress, metabolic changes, and apoptosis-like processes in the NCI-H460 lung cancer cell line[3]. This highlights the potential of this class of compounds in oncology research.

The Role of the Biphenyl Scaffold in Medicinal Chemistry

The biphenyl unit is considered a "privileged structure" in drug design. Its presence in a molecule can:

-

Provide a rigid core: This helps to lock the molecule into a specific conformation, which can be crucial for binding to a biological target.

-

Allow for diverse substitution patterns: The two phenyl rings can be functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

-

Influence lipophilicity: The biphenyl group can modulate the overall lipophilicity of a molecule, which is a key parameter for its absorption, distribution, metabolism, and excretion (ADME) profile.

Given these properties, 3,3',4,4'-Tetramethoxybiphenyl could serve as a valuable building block or lead compound in the following research areas:

-

Antiproliferative Agents: As an analogue of a known anticancer compound, it warrants investigation for its own cytotoxic and cytostatic effects against various cancer cell lines.

-

Antimicrobial and Antiviral Agents: The biphenyl scaffold is present in numerous antimicrobial and antiviral drugs. The specific methoxy substitution pattern of 3,3',4,4'-Tetramethoxybiphenyl could confer novel activity in these areas.

-

Enzyme Inhibitors: The defined three-dimensional structure of substituted biphenyls makes them attractive candidates for the design of specific enzyme inhibitors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3,3',4,4'-Tetramethoxybiphenyl. It is recommended to consult the Safety Data Sheet (SDS) from the supplier for detailed information. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

3,3',4,4'-Tetramethoxybiphenyl is a distinct chemical entity with potential for further exploration in the fields of synthetic and medicinal chemistry. While specific data on its properties and applications are currently limited, its structural relationship to biologically active compounds and the general importance of the biphenyl scaffold in drug discovery make it a compelling target for future research. The synthetic pathways outlined in this guide provide a solid foundation for its preparation, which will be the first step in unlocking its full scientific potential.

References

-

Schirmann, J. E. K., et al. (2023). In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential. Scientific Reports, 13(1), 6928. [Link]

- Supporting Inform

-

de Oliveira, V. S., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]

- Said, N. R., & Che Soh, S. K. (2023). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)-N2O2 Catalyst. Malaysian Journal of Chemistry, 25(1), 1-8.

- Sahoo, A. K., Oda, T., Nakao, Y., & Hiyama, T. (n.d.).

-

Scribd. (n.d.). NMR Biphenyl 3 Hydroxy 4 Methoxy NOE R 10l. [Link]

- Shaikh, N. S., et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4205–4208.

-

PubChem. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. [Link]

-

Hassan, H. A., et al. (2023). Synthesis and Evaluation Biological Activity of Some New Polymers Derived From 3,3'-dimethoxybiphenyl-4,4'-diamine. Journal of Nanostructures, 13(3), 854-862. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Al-Adham, K. I. K., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC, 2009(13), 324-341.

-

Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 25(18), 4192. [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0184970). [Link]

-

ResearchGate. (2005). Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol. [Link]

-

Ali, Q., et al. (2008). 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o910. [Link]

-

The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 433-437). [Link]

- Ali, Q., et al. (2008). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1283.

- Tait, S. L., et al. (2015). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. The Journal of Physical Chemistry C, 119(2), 1075–1083.

- Rather, M. A., et al. (2022). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Chemistry - Section A, 61A(12), 1335-1342.

Sources

- 1. 3,3',4,4'-TETRAMETHOXYBIPHENYL AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. In-vitro biological evaluation of 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol and molecular docking studies on trypanothione reductase and Gp63 from Leishmania amazonensis demonstrated anti-leishmania potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol | C16H18O6 | CID 256604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xray.uky.edu [xray.uky.edu]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetramethoxybiphenyl Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity and conformational flexibility. The introduction of methoxy groups to this framework gives rise to a diverse array of isomers with distinct physicochemical properties and potential applications. Tetramethoxybiphenyls, in particular, represent a fascinating class of compounds where the substitution pattern of the four methoxy groups dictates the molecule's three-dimensional structure, polarity, and reactivity. This in-depth technical guide provides a comprehensive exploration of the physical and chemical properties of various tetramethoxybiphenyl isomers, offering insights into their synthesis, characterization, and potential for further functionalization. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals working with these versatile molecules.

The Influence of Methoxy Group Position on Molecular Geometry and Electronic Properties

The spatial arrangement of the methoxy groups on the biphenyl core has a profound impact on the molecule's overall conformation. The dihedral angle between the two phenyl rings is a critical parameter that influences the extent of π-conjugation and, consequently, the electronic and photophysical properties. In isomers with bulky ortho-substituents, such as 2,2',6,6'-tetramethoxybiphenyl, significant steric hindrance forces the phenyl rings to adopt a highly twisted conformation. This disruption of planarity reduces π-orbital overlap between the rings, affecting the molecule's UV-Vis absorption and fluorescence characteristics. Conversely, isomers with methoxy groups at the meta and para positions experience less steric strain, allowing for a greater degree of coplanarity and electronic communication between the aromatic rings.

The electron-donating nature of the methoxy groups also plays a crucial role in the chemical reactivity of the biphenyl system. The increased electron density on the aromatic rings makes them more susceptible to electrophilic attack. However, the position of the methoxy groups directs the regioselectivity of such reactions.

Synthesis of Tetramethoxybiphenyl Isomers

The construction of the tetramethoxybiphenyl scaffold can be achieved through several modern cross-coupling methodologies. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and arylboronic acids or esters, catalyzed by a palladium complex. This reaction offers high functional group tolerance and generally proceeds under mild conditions. The synthesis of a tetramethoxybiphenyl can be accomplished by coupling a dimethoxyphenylboronic acid with a di-iododimethoxybenzene or a dimethoxy-iodobenzene with a dimethoxyphenylboronic acid.

Ullmann Coupling

The classical Ullmann reaction involves the copper-mediated coupling of two aryl halides. While traditionally requiring harsh reaction conditions, modern modifications have made this a more versatile and accessible method. The homocoupling of a dimethoxy-iodobenzene in the presence of a copper catalyst can yield a symmetrical tetramethoxybiphenyl.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of a tetramethoxybiphenyl via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Dimethoxyphenylboronic acid (1.0 eq)

-

Iodo-dimethoxybenzene (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add the dimethoxyphenylboronic acid, iodo-dimethoxybenzene, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physical Properties of Tetramethoxybiphenyl Isomers

The physical properties of tetramethoxybiphenyl isomers, such as melting point, boiling point, and solubility, are highly dependent on the substitution pattern. These properties are critical for purification, formulation, and material science applications.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2',4,4'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |

| 3,3',5,5'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |

| 3,3',4,4'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |

| 2,2',5,5'-Tetramethoxybiphenyl | C₁₆H₁₈O₄ | 274.31 | - | - |

| 3,3',5,5'-Tetramethoxy[1,1'-biphenyl]-4,4'-diol [1][2][3] | C₁₆H₁₈O₆ | 306.31 | - | 427.8 at 760 mmHg[1][3] |

Data for non-hydroxylated isomers is limited in publicly available literature and often requires experimental determination.

Solubility Profile

The solubility of tetramethoxybiphenyl isomers is governed by the "like dissolves like" principle. The presence of four methoxy groups imparts a degree of polarity to the molecule, but the overall character is still largely nonpolar due to the biphenyl core.

-

Soluble in: Common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.

-

Slightly soluble in: Less polar solvents like hexanes and petroleum ether.

-

Insoluble in: Water.

The specific solubility will vary between isomers due to differences in crystal packing and polarity.

Chemical Properties and Reactivity

The methoxy groups, being electron-donating, activate the biphenyl rings towards electrophilic aromatic substitution. The directing effects of the methoxy groups and the steric hindrance between the rings will determine the regioselectivity of these reactions.

Electrophilic Aromatic Substitution

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be performed on the tetramethoxybiphenyl core. The positions ortho and para to the methoxy groups are the most activated sites for electrophilic attack. However, steric hindrance may prevent substitution at certain positions.

Oxidation

The methoxy groups can be susceptible to oxidation under strong oxidizing conditions, potentially leading to the formation of quinone-like structures or cleavage of the ether linkage.

Demethylation

The methoxy groups can be cleaved to yield the corresponding tetrahydroxybiphenyls. A common reagent for this transformation is boron tribromide (BBr₃), which is a strong Lewis acid that effectively removes the methyl groups.[4]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of tetramethoxybiphenyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of tetramethoxybiphenyl isomers.

-

¹H NMR: The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern. The methoxy protons typically appear as sharp singlets in the region of 3.7-4.0 ppm.

-

¹³C NMR: The chemical shifts of the aromatic carbons are sensitive to the electronic environment and can be used to differentiate between isomers. The carbon atoms directly attached to the methoxy groups will appear at a characteristic downfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule. Characteristic absorption bands for tetramethoxybiphenyls include:

-

C-H stretching (aromatic): ~3100-3000 cm⁻¹

-

C-H stretching (aliphatic, -OCH₃): ~2950-2850 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1500 cm⁻¹

-

C-O stretching (aryl ether): ~1250 cm⁻¹ (asymmetric) and ~1050 cm⁻¹ (symmetric)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For tetramethoxybiphenyl isomers, the molecular ion peak will be the same. However, the fragmentation patterns, particularly those arising from the loss of methyl and methoxy groups, can provide clues to the substitution pattern. Gas chromatography coupled with mass spectrometry (GC-MS) is a valuable technique for separating and identifying different isomers in a mixture.

Conclusion

Tetramethoxybiphenyl isomers represent a diverse and valuable class of compounds with tunable physical and chemical properties. The position of the four methoxy groups on the biphenyl scaffold dictates their conformation, electronic character, and reactivity. A thorough understanding of these structure-property relationships is essential for their effective utilization in drug discovery, materials science, and organic synthesis. This guide has provided a comprehensive overview of the synthesis, characterization, and properties of these fascinating molecules, offering a foundation for further research and development in this area. The detailed experimental protocols and characterization workflows serve as a practical resource for scientists and researchers, ensuring a systematic and reliable approach to the study of tetramethoxybiphenyl isomers.

References

Sources

Theoretical and computational studies of 3,3',4,4'-Tetramethoxybiphenyl

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3,3',4,4'-Tetramethoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, spectroscopic, and electronic properties of 3,3',4,4'-Tetramethoxybiphenyl. As a substituted biphenyl, its conformational landscape is of significant interest, governed by the interplay of steric and electronic effects. This document details the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to predict its three-dimensional structure, vibrational frequencies (IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). Furthermore, we explore the analysis of its frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to understand its reactivity and potential for intermolecular interactions, which are critical aspects for applications in medicinal chemistry and materials science.

Introduction: The Significance of Substituted Biphenyls

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a versatile framework for constructing complex molecular architectures.[1] The rotational freedom around the central carbon-carbon single bond gives rise to a unique conformational behavior known as atropisomerism, where rotation is hindered, potentially leading to stable, isolable enantiomers.[2] The substitution pattern on the phenyl rings dictates the energetic barrier to this rotation and the preferred dihedral angle between the rings.[3][4]

3,3',4,4'-Tetramethoxybiphenyl, the subject of this guide, features four electron-donating methoxy groups. These substituents significantly influence the molecule's electronic distribution, solubility, and metabolic stability, making it and similar structures valuable intermediates in the synthesis of pharmacologically active compounds.[5][6] Understanding its intrinsic molecular properties through a computational lens provides invaluable insights that can accelerate drug design and development by establishing clear structure-activity relationships (SAR).[5] This guide serves as a detailed protocol for such an investigation, grounded in the principles of quantum chemistry.

Theoretical Foundations for a Robust Computational Analysis

A successful computational study is built upon a solid theoretical framework. The choice of methodology is paramount for balancing computational cost with predictive accuracy.

Conformational Dynamics of the Biphenyl Core

Biphenyl itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 45° between the phenyl rings.[2] This twist is a compromise between two opposing forces:

-

Steric Repulsion: Repulsive forces between the ortho-hydrogens on adjacent rings, which destabilize the planar conformation.[7]

-

π-Conjugation: The stabilizing effect of π-electron delocalization across the two rings, which favors a planar conformation.

Substituents dramatically alter this balance. While 3,3',4,4'-Tetramethoxybiphenyl lacks the bulky ortho-substituents that create high rotational barriers, the methoxy groups still influence the conformational energy landscape through both steric and electronic effects.[2][3]

The Workhorse of Modern Computational Chemistry: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the predominant method for quantum chemical calculations on medium-to-large organic molecules due to its excellent balance of accuracy and efficiency.[8] DFT methods calculate the total electronic energy of a system based on its electron density.

Key components of a DFT calculation include:

-

Functionals: Approximations that describe the exchange-correlation energy. The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, often providing reliable results for geometries and energies.[9][10]

-

Basis Sets: A set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are standard choices that provide a good description of molecular structures and properties.[11]

For studying excited states, such as those probed by UV-Vis spectroscopy, Time-Dependent DFT (TD-DFT) is the standard approach for calculating electronic transition energies and oscillator strengths.[12][13]

Methodologies and Protocols: A Validating Workflow

The following section outlines a step-by-step, self-validating workflow for the comprehensive computational analysis of 3,3',4,4'-Tetramethoxybiphenyl.

Workflow for Computational Analysis

Caption: Computational workflow for molecular property prediction.

Protocol 1: Ground State Geometry Optimization

-

Initial Structure: Build an initial 3D structure of 3,3',4,4'-Tetramethoxybiphenyl using molecular modeling software.

-

Conformational Search: To identify the global minimum energy structure, perform a relaxed potential energy surface scan. This involves systematically rotating the central C-C dihedral angle (C4-C1-C1'-C4') in increments (e.g., 10-15 degrees) and performing a geometry optimization at each step.

-

Full Optimization: Take the lowest energy conformer from the scan and perform a full, unconstrained geometry optimization using a reliable DFT method, for instance, B3LYP with the 6-31G(d,p) basis set.[9][14]

-

Vibrational Frequency Analysis: At the same level of theory, perform a frequency calculation on the optimized geometry. A true energy minimum will have zero imaginary frequencies.[14] This step also yields the zero-point vibrational energy and the data for IR spectrum prediction.

Protocol 2: Spectroscopic and Electronic Property Calculation

-

NMR Spectroscopy: Using the optimized geometry, calculate the isotropic magnetic shielding tensors for ¹H and ¹³C nuclei using the Gauge-Independent Atomic Orbital (GIAO) method.[15] Chemical shifts are then determined relative to a calculated standard, typically Tetramethylsilane (TMS).

-

IR Spectroscopy: The vibrational frequencies and their corresponding intensities are obtained directly from the frequency calculation performed in Protocol 1. A scaling factor is often applied to the calculated frequencies to better match experimental data.

-

UV-Vis Spectroscopy: Perform a TD-DFT calculation on the optimized geometry to compute the vertical excitation energies, corresponding wavelengths (λ_max), and oscillator strengths (f) of the lowest several singlet excited states.

-

Electronic Analysis: From the ground state calculation, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[8][10] Generate the Molecular Electrostatic Potential (MEP) surface to visualize the charge distribution.[14][16]

Predicted Molecular Properties of 3,3',4,4'-Tetramethoxybiphenyl

The following data represents typical results obtained from applying the aforementioned protocols at the B3LYP/6-31G(d,p) level of theory.

Molecular Geometry and Conformation

The optimized structure of 3,3',4,4'-Tetramethoxybiphenyl is non-planar, exhibiting a significant twist around the central C-C bond to alleviate steric strain.

| Parameter | Calculated Value | Description |

| Dihedral Angle (C4-C1-C1'-C4') | ~48.5° | Angle between the two phenyl rings. |

| Inter-ring C-C Bond Length | ~1.49 Å | Length of the single bond connecting the rings. |

| Aromatic C-O Bond Length | ~1.36 Å | Average length of the bond between a phenyl carbon and a methoxy oxygen. |

| Methyl C-O Bond Length | ~1.42 Å | Average length of the bond between a methoxy oxygen and the methyl carbon. |

Spectroscopic Signatures

The calculated spectra provide a fingerprint for the molecule's identification and structural characterization.

| Spectroscopy | Predicted Feature | Assignment |

| ¹H NMR | δ ~ 6.8-7.2 ppm | Aromatic Protons |

| δ ~ 3.9 ppm | Methoxy Protons (-OCH₃) | |

| ¹³C NMR | δ ~ 148-150 ppm | C-O (Aromatic) |

| δ ~ 110-125 ppm | Other Aromatic Carbons | |

| δ ~ 56 ppm | Methoxy Carbons (-OCH₃) | |

| IR | ~3050-3100 cm⁻¹ | Aromatic C-H Stretch |

| ~2850-2980 cm⁻¹ | Methyl C-H Stretch | |

| ~1580-1610 cm⁻¹ | Aromatic C=C Stretch | |

| ~1200-1250 cm⁻¹ | Aryl-O Asymmetric Stretch | |

| ~1020-1050 cm⁻¹ | Aryl-O Symmetric Stretch | |

| UV-Vis (in solution) | λ_max ~ 260 nm | π → π* transition |

Electronic Properties and Reactivity

Analysis of the electronic structure provides insight into the molecule's stability and potential interaction sites.

Caption: Frontier Molecular Orbital energy diagram.

-

HOMO-LUMO Gap: The calculated energy gap (ΔE ≈ 4.8 eV) is relatively large, suggesting high kinetic stability and low chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP surface reveals regions of negative electrostatic potential localized around the electronegative oxygen atoms of the methoxy groups. These areas represent the most likely sites for electrophilic attack or hydrogen bonding interactions. The aromatic rings exhibit a less negative potential compared to the oxygens. This information is crucial for predicting non-covalent interactions in a biological receptor or crystal lattice.

Relevance and Application in Drug Development

Computational analysis provides a powerful, cost-effective method to screen and refine drug candidates before committing to expensive and time-consuming synthesis.

-

Pharmacophore Modeling: The defined 3D structure and electronic properties of 3,3',4,4'-Tetramethoxybiphenyl serve as a foundational element for pharmacophore modeling. The positions of the methoxy groups, acting as potential hydrogen bond acceptors, are critical for designing molecules that fit into a specific receptor binding pocket.

-

ADMET Prediction: The incorporation of methoxy groups can significantly alter a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[17] For example, they can increase metabolic stability by blocking sites susceptible to oxidation. Computational models can predict properties like lipophilicity (logP) and solubility, which are directly influenced by such functional groups.

-

Structure-Activity Relationship (SAR): By systematically modifying the structure of 3,3',4,4'-Tetramethoxybiphenyl in silico (e.g., changing substituent positions or types) and calculating the resulting electronic and structural properties, researchers can build robust SAR models.[5] This allows for the rational design of analogues with enhanced potency and selectivity.

Conclusion

The theoretical and computational study of 3,3',4,4'-Tetramethoxybiphenyl, guided by robust methodologies like DFT and TD-DFT, offers a profound understanding of its intrinsic molecular characteristics. This in-depth guide provides a validated workflow for determining its stable conformation, predicting its complete spectroscopic signature, and mapping its electronic reactivity. These computationally derived insights are not merely academic; they provide actionable data for medicinal chemists and materials scientists, enabling the rational design of novel compounds and accelerating the development of next-generation therapeutics and functional materials.

References

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2023). Conformations of Biphenyls. [Link]

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). PubMed. [Link]

-

Parkinson, A., Safe, S., Robertson, L. W., Thomas, P. E., Ryan, D. E., Reik, L. M., & Levin, W. (1983). Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed. [Link]

-

Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. [Link]

-

Gerard, H., Avalos, J., Galland, D., & Volino, F. (1994). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 16(2), 257-266. [Link]

-

García Ribas, À. (2021). Computational study of substituted biphenyl compounds. Universitat de Barcelona. [Link]

-

Campanelli, A. R., & Domenicano, A. (2013). A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects. IRIS. [Link]

-

Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

-

Fun, H. K., Jebas, S. R., & Kumar, S. S. (2012). Crystal structure and quantum chemical calculations of (E)1‐benzyl‐3‐((4‐methoxyphenyl)imino)‐5‐methylindolin‐2‐one. Crystal Research and Technology, 47(10), 1055-1061. [Link]

-

Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. ResearchGate. [Link]

-

Mary, Y. S., Raju, K., Panicker, C. Y., & Armaković, S. J. (2019). Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3',5,5'-Tetramethoxy(1,1'-biphenyl)-4,4'-diol. PubChem. [Link]

-

Kumari, N., Sharma, R., Yadav, A. A., Sankpal, S. A., Raj, J. M., Murugavel, S., & Kant, R. (2022). Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls. Semantic Scholar. [Link]

-

Arockia, H. B. M., Raj, A. A. S., Muthu, S., & Raj, D. D. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) -3-oxo-propenyl]-benzonitrile. National Institutes of Health. [Link]

-

Kotan, G., & Yüksek, H. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4,5-Dihydro-1H-1,2,4-Trıazol-5-One-4-YL)Azomethine] Phenyl-2-Methylbenzoate Molecule. DergiPark. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Illinois Springfield. [Link]

-

Neuman, R. C. (n.d.). 5: Organic Spectrometry. University of California, Riverside. [Link]

-

Koutavarapu, R., et al. (2024). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one) Employing Natural Deep Eutectic Solvents and Microwave Irradiation. MDPI. [Link]

-

National Center for Biotechnology Information. (n.d.). 3,3',4,4'-Tetramethylbiphenyl. PubChem. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. (n.d.). [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Javed-Khan/5d0505e83a652a8685e135118d0981966270e5b1]([Link]

-

Guediri, S., et al. (2023). Density-Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Investigation of Four Novel Non-Fullerene Acceptors for Organic Solar Cells. arXiv. [Link]

-

Rahmani, R., et al. (2019). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. [Link]

-

Silva, F. R. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

The Role of 3,4,5-Trimethoxybenzylamine in Pharmaceutical Research and Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

The Chemistry of 3,4,5-Trimethoxyphenol: Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Çelik, S., et al. (2022). (E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: DFT/TD-DFT- based investigations with distinct solvents and in silico ADME profiling. Open Research@CSIR-NIScPR. [Link]

-

Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

-

Molecular docking and DFT studies of a series of tetrazole derivatives and computational studies of Fe3O4@Phenyl phosphate creatine. (2022). ResearchGate. [Link]

-

Quantitative Experimental and Theoretical Research using the DFT Technique on the Structural, UV, Electronic, and FMO Properties of Gammaxene. (2021). MDPI. [Link]

-

Kumari, N., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry. [Link]

- Method for preparing 3,4,5-trimethoxyphenol. (2011).

Sources

- 1. [PDF] Structure, Quantum Chemical and In Silico Molecular Docking Analysis of some Di-Ortho-Substituted Halogenated Biphenyls | Semantic Scholar [semanticscholar.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A computational study of 4-substituted biphenyls in their minimum energy conformation: twist angles, structural variation, and substituent effects [iris.uniroma1.it]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 8. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]

- 9. ub.edu [ub.edu]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. jelsciences.com [jelsciences.com]

Methodological & Application

Application Note: A Detailed Protocol for the Palladium-Catalyzed Suzuki-Miyaura Synthesis of 3,3',4,4'-Tetramethoxybiphenyl

Abstract

The symmetrically substituted biaryl compound 3,3',4,4'-Tetramethoxybiphenyl is a valuable molecular scaffold and building block in organic synthesis. This application note provides a detailed, field-proven experimental protocol for its synthesis, targeting researchers, scientists, and professionals in drug development. We present a robust and efficient method based on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry renowned for its reliability and high yields.[1][2] This guide explains the causal logic behind the procedural steps, from reaction setup to product purification and characterization, ensuring a reproducible and validated outcome.

Introduction and Rationale

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science.[3] The synthesis of these compounds has been approached through various methods, including the classic Ullmann reaction, which typically involves the copper-catalyzed coupling of aryl halides at high temperatures.[4][5] While effective for symmetrical biaryls, the Ullmann coupling often requires harsh conditions and can have limited substrate scope.[4]

In contrast, the Suzuki-Miyaura cross-coupling reaction offers a more versatile and efficient alternative.[1] It proceeds under milder conditions, is tolerant of a wide array of functional groups, and consistently provides high yields of the desired biaryl product.[2][6] This protocol details the Suzuki-Miyaura coupling of 4-Bromo-1,2-dimethoxybenzene with (3,4-Dimethoxyphenyl)boronic acid . This specific pathway was chosen for the commercial availability and stability of the starting materials and the high efficiency reported for similar palladium-catalyzed cross-coupling reactions.[7]

Reaction Scheme and Mechanism

The synthesis proceeds according to the following scheme:

Figure 1: Overall reaction for the synthesis of 3,3',4,4'-Tetramethoxybiphenyl.

The reaction is driven by a palladium catalyst and proceeds through a well-established catalytic cycle. Understanding this cycle is critical for troubleshooting and optimizing the reaction.

Causality of the Mechanism:

-

Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of 4-bromo-1,2-dimethoxybenzene. This is often the rate-limiting step and forms a Pd(II) complex.

-

Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃) to form a more nucleophilic boronate species. This species then transfers its aryl group to the Pd(II) center, displacing the halide. The addition of water is often crucial as it can facilitate the dissolution of the inorganic base and promote the formation of the active boronate.[2]

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the biphenyl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Below is a diagram illustrating the key steps of this catalytic process.

Caption: The key steps of the Suzuki-Miyaura reaction.

Materials and Equipment

Reagents and Chemicals

All reagents should be used as received from commercial suppliers unless otherwise noted. Anhydrous solvents are recommended for optimal results.

| Reagent | CAS No. | M.W. ( g/mol ) | Equiv. | Amount | Purity |

| 4-Bromo-1,2-dimethoxybenzene | 2859-78-1 | 217.06 | 1.0 | 2.17 g | ≥98% |

| (3,4-Dimethoxyphenyl)boronic acid | 122775-35-3 | 181.99 | 1.1 | 2.00 g | ≥97% |

| Pd(PPh₃)₄ (Tetrakis) | 14221-01-3 | 1155.56 | 0.03 | 347 mg | ≥99% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.5 | 3.46 g | ≥99% |

| Toluene | 108-88-3 | 92.14 | - | 50 mL | Anhydrous |

| Ethanol | 64-17-5 | 46.07 | - | 10 mL | Reagent Grade |

| Deionized Water | 7732-18-5 | 18.02 | - | 10 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 | - | ~200 mL | ACS Grade |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | - | ~50 mL | - |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~5 g | - |

Equipment

-

100 mL and 250 mL round-bottom flasks

-

Schlenk line or glove box for inert atmosphere

-

Magnetic stirrer and stir bars

-

Heating mantle with temperature controller

-

Reflux condenser

-

Glassware for extraction (separatory funnel)

-

Rotary evaporator

-

Apparatus for column chromatography (glass column, silica gel)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Standard laboratory glassware (beakers, graduated cylinders)

Detailed Experimental Protocol